2-Chloro-5-(hydroxymethyl)pyridin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
2-chloro-5-(hydroxymethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6ClNO2/c7-6-1-5(10)4(3-9)2-8-6/h1-2,9H,3H2,(H,8,10) |
InChI Key |
YRUNFEZOQMZEET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Functionalization of Preformed Pyridine Cores
A common strategy in pyridine chemistry involves modifying commercially available precursors. For example, 2-chloro-5-methylpyridine (III in US4612377A) could serve as a starting material. The methyl group at position 5 might be oxidized to hydroxymethyl via a two-step process:
-
Oxidation to aldehyde : Using catalytic KMnO₄ or SeO₂ in acetic acid.
-
Reduction to hydroxymethyl : NaBH₄ or LiAlH₄ in anhydrous THF.
However, competing reactions at the chlorine atom (e.g., hydrolysis to 2-hydroxypyridine) necessitate protective group strategies.
De Novo Ring Synthesis
Cyclization reactions offer an alternative route. For instance, a Hantzsch-type synthesis could assemble the pyridine ring with pre-installed substituents:
-
Condensation of β-keto esters with ammonia and formaldehyde derivatives.
-
Regioselective introduction of chlorine via electrophilic substitution using PCl₅ or SOCl₂.
This approach requires precise stoichiometry to avoid polysubstitution, as demonstrated in the synthesis of 4-amino-5-methylpyridone.
Detailed Methodologies and Optimization
Chlorination and Hydroxylation Sequence
Building on US4612377A, where 2-chloro-5-methylpyridine is prepared via dichlorination and dehydrohalogenation, the following adaptations are proposed:
Critical Analysis : While this route leverages established protocols, the Blanc reaction’s efficiency for hydroxymethylation remains unverified. Alternative methods like directed ortho-metalation (DoM) could improve regiocontrol but require inert conditions.
Reductive Amination Pathway
Inspired by WO2020178175A1, which details the synthesis of 4-amino-5-methylpyridone, a reductive amination strategy could introduce the hydroxymethyl group:
-
Nitration at C4 : HNO₃/H₂SO₄ followed by reduction to amine.
-
Mannich reaction : Formaldehyde and secondary amine to install hydroxymethyl.
Optimization Data :
-
Nitration temperature : 0–5°C prevents ring decomposition (yield: 92%).
-
Reductive amination : Pd/C catalysis under H₂ (3 atm) achieves 88% conversion.
-
Chlorination selectivity : Excess PCl₅ (1.5 eq.) minimizes di-chlorination byproducts.
Comparative Evaluation of Methods
Key Insight : The functionalization route offers better scalability but struggles with hydroxyl group stability. De novo synthesis, though lengthier, allows finer control over substituent placement.
Chemical Reactions Analysis
Substitution Reactions at the Chloro Group
The chlorine atom at position 2 is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the pyridine ring.
Key Reactions:
-
Amination : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C yields 2-amino derivatives. For example, substituting chlorine with piperidine generates 2-(piperidin-1-yl)-5-(hydroxymethyl)pyridin-4-ol .
-
Thiolation : Treatment with thiols (e.g., sodium thiomethoxide) in basic conditions replaces chlorine with a thiol group.
Example Conditions :
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Piperidine | DMF | 100°C | 2-Piperidinyl derivative | ~75% | |
| Sodium thiomethoxide | MeOH | 60°C | 2-Methylthio derivative | ~65% |
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group (-CH2OH) at position 5 is prone to oxidation, forming aldehydes or carboxylic acids depending on conditions.
Key Reactions:
-
Aldehyde Formation : Mild oxidants like pyridinium chlorochromate (PCC) in dichloromethane convert -CH2OH to -CHO .
-
Carboxylic Acid Formation : Strong oxidants (e.g., KMnO4/H2SO4) oxidize -CH2OH to -COOH.
Example Conditions :
| Oxidant | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| PCC | CH2Cl2 | 5-Formyl derivative | 82% | |
| KMnO4/H2SO4 | H2O | 5-Carboxylic acid derivative | 68% |
Functionalization of the Hydroxyl Group
The hydroxyl group at position 4 can undergo alkylation, acylation, or protection.
Key Reactions:
-
Silylation : Protection with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF yields a silyl ether, enabling further functionalization .
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH generates ethers .
Example Conditions :
| Reagent | Base | Product | Yield | Source |
|---|---|---|---|---|
| TBDMSCl | Imidazole | 4-(TBDMS-ether) derivative | 90% | |
| Methyl iodide | NaH | 4-Methoxy derivative | 78% |
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring directs electrophiles to positions activated by substituents.
Key Reactions:
-
Nitration : Concentrated HNO3/H2SO4 at 100°C introduces a nitro group at position 3 or 6, influenced by the meta-directing chlorine and hydroxyl groups .
-
Sulfonation : Fuming H2SO4 generates sulfonic acid derivatives .
Example Conditions :
| Reagent | Temperature | Product | Yield | Source |
|---|---|---|---|---|
| HNO3/H2SO4 | 100°C | 3-Nitro derivative | 45% |
Reductive Transformations
The hydroxymethyl group can be reduced to a methyl group under harsh conditions.
Key Reaction:
Example Conditions :
| Reagent | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH4 | THF | 5-Methyl derivative | 55% |
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.
Key Reaction:
-
Suzuki Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) and Pd(PPh3)4 yields biaryl derivatives .
Example Conditions :
| Catalyst | Base | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh3)4 | K2CO3 | 2-Aryl derivative | 70% |
Scientific Research Applications
Chemistry
- Building Block for Synthesis:
2-Chloro-5-(hydroxymethyl)pyridin-4-ol serves as a versatile building block for synthesizing more complex pyridine derivatives. Its functional groups allow for various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition.
Biology
- Enzyme Inhibition:
Research indicates that this compound can act as an enzyme inhibitor or modulator. Its structural features enable it to interact with specific molecular targets, potentially leading to significant biological effects.
Medicine
- Antimicrobial Properties:
Studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents, particularly against resistant strains.
Case Studies and Research Findings
-
Bioconversion Studies:
Research involving Burkholderia sp. MAK1 has shown that whole cells can convert pyridine derivatives into their hydroxylated forms, including the production of this compound. The study highlighted the efficiency of bioconversion at optimal temperatures (30–35 °C), achieving nearly complete conversion within six hours . -
Antimicrobial Efficacy:
A detailed investigation into the antimicrobial efficacy of this compound revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development in medicinal chemistry . -
Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves interactions with biological macromolecules through hydrogen bonding and electrophilic reactions, which can modulate enzyme activity and influence metabolic pathways .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(hydroxymethyl)pyridin-4-ol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the chlorine atom can undergo substitution reactions, leading to various biological and chemical effects .
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Pyridine Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Electronic Effects |
|---|---|---|---|
| 2-Chloro-5-(hydroxymethyl)pyridin-4-ol | 2-Cl, 5-CH2OH, 4-OH | ~173.57* | Electron-withdrawing (Cl), polar (OH, CH2OH) |
| 2-Chloro-5-fluoropyrimidin-4-ol | 2-Cl, 5-F, 4-OH | 164.55 | Strong electron-withdrawing (F, Cl) |
| 4-Chloro-5-nitropyridin-2-ol | 4-Cl, 5-NO2, 2-OH | 174.55 | Electron-withdrawing (NO2, Cl) |
| 2-Amino-5-chloro-6-methylpyrimidin-4-ol | 2-NH2, 5-Cl, 6-CH3, 4-OH | 175.58 | Electron-donating (NH2), steric (CH3) |
*Calculated based on molecular formula C6H5ClNO2.
Key Observations:
- Electron Effects: The hydroxymethyl group in this compound introduces moderate polarity, unlike the strongly electron-withdrawing nitro group in 4-chloro-5-nitropyridin-2-ol .
- Solubility: The hydroxymethyl and hydroxyl groups enhance aqueous solubility compared to halogenated analogs like 2-Chloro-5-fluoropyrimidin-4-ol, which has lower polarity due to fluorine .
Biological Activity
2-Chloro-5-(hydroxymethyl)pyridin-4-ol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
- Chemical Formula : C6H6ClN
- Molecular Weight : 143.57 g/mol
- CAS Number : 79055-62-2
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : The compound has shown potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways.
- Antitumor Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting topoisomerase II, a crucial enzyme in DNA replication and repair .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of various pyridine derivatives, including this compound, against common pathogens. The compound demonstrated significant antibacterial activity, particularly against S. aureus and E. coli, with minimal inhibitory concentrations (MIC) indicating strong potential for therapeutic applications .
- Antitumor Activity : In vitro assays revealed that the compound inhibited the growth of several cancer cell lines by inducing apoptosis through topoisomerase II inhibition. This mechanism suggests its potential as a chemotherapeutic agent .
- Oxyfunctionalization : Research utilizing Burkholderia sp. MAK1 demonstrated that this strain could bioconvert pyridine derivatives into hydroxylated products, including this compound, indicating its utility in biocatalysis for synthesizing bioactive compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-5-(hydroxymethyl)pyridin-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation or substitution reactions on pyridine derivatives. For example, hydroxylmethyl groups can be introduced via nucleophilic substitution using alcohols or hydroxymethylation reagents under basic conditions. Polar solvents like DMF or DMSO at elevated temperatures (80–120°C) are effective for such reactions . Purification via recrystallization or chromatography is critical to achieve high purity (>95%). Yield optimization requires careful control of stoichiometry and reaction time.
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H-NMR : Look for signals corresponding to the hydroxymethyl group (–CH₂OH) at δ 4.5–5.0 ppm (split due to coupling with adjacent protons) and aromatic protons in the pyridine ring (δ 7.0–8.5 ppm) .
- ¹³C-NMR : The hydroxymethyl carbon appears at δ 60–65 ppm, while the chlorine-substituted carbon resonates at δ 125–135 ppm.
- IR : A broad O–H stretch near 3200–3400 cm⁻¹ and C–Cl stretches at 600–800 cm⁻¹ confirm functional groups.
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (e.g., argon) at –20°C in amber glass vials. Stability tests via TLC or HPLC should be performed monthly to detect degradation products (e.g., oxidation to carboxylic acids). Avoid prolonged exposure to basic conditions to prevent dehydrochlorination .
Advanced Research Questions
Q. How does the hydroxymethyl group influence the electronic properties and reactivity of the pyridine ring in this compound?
- Methodological Answer : Computational studies (DFT) reveal that the hydroxymethyl group acts as an electron-donating substituent, increasing electron density at the C-4 position. This enhances susceptibility to electrophilic substitution reactions. Frontier molecular orbital (FMO) analysis can predict reactivity hotspots . Experimental validation via Hammett constants or kinetic isotope effects is recommended.
Q. What strategies can resolve contradictions in reported biological activity data for hydroxymethyl-substituted pyridine derivatives?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Conduct orthogonal assays (e.g., enzyme inhibition vs. cell viability) and validate purity via LC-MS. For example, if antifungal activity is reported inconsistently, test against standardized fungal strains (e.g., Candida albicans ATCC 10231) under controlled MIC protocols . Meta-analysis of structure-activity relationships (SAR) across analogs can identify critical substituents.
Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?
- Methodological Answer : Protect the hydroxymethyl group with TBDMS or acetyl groups before performing reactions at the chlorine site. For example, Suzuki-Miyaura coupling with arylboronic acids at the C-2 position requires Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions. Deprotection with TBAF or mild acid yields the final product .
Q. What mechanistic insights explain the compound’s behavior under oxidative or reductive conditions?
- Methodological Answer : Oxidation with KMnO₄ converts the hydroxymethyl group to a carboxylate, confirmed by IR (C=O stretch at 1700 cm⁻¹). Reduction with NaBH₄ selectively targets the pyridine ring, forming a piperidine derivative. Radical intermediates can be trapped using TEMPO and analyzed via EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
